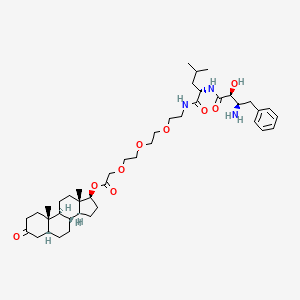

PROTAC AR Degrader-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H67N3O9 |

|---|---|

Molecular Weight |

770.0 g/mol |

IUPAC Name |

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C43H67N3O9/c1-28(2)24-36(46-41(51)39(49)35(44)25-29-8-6-5-7-9-29)40(50)45-18-19-52-20-21-53-22-23-54-27-38(48)55-37-13-12-33-32-11-10-30-26-31(47)14-16-42(30,3)34(32)15-17-43(33,37)4/h5-9,28,30,32-37,39,49H,10-27,44H2,1-4H3,(H,45,50)(H,46,51)/t30-,32-,33-,34-,35+,36-,37-,39-,42-,43-/m0/s1 |

InChI Key |

YNDJPWSVYYRNTJ-MEXKHVBFSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NCCOCCOCCOCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)NC(=O)C(C(CC5=CC=CC=C5)N)O |

Origin of Product |

United States |

Foundational & Exploratory

PROTAC AR Degrader-4: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC AR Degrader-4 is a heterobifunctional molecule designed for the targeted degradation of the Androgen Receptor (AR), a key driver in the progression of prostate cancer. This molecule operates on the principle of Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. Specifically, this compound is classified as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), indicating that it recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase, to induce the degradation of the Androgen Receptor.[1][2][3][4][5][6][7][8][9] This technical guide provides an in-depth overview of the mechanism of action, experimental data, and relevant protocols for researchers working with this class of molecules. While specific data for the commercially available "this compound" is not publicly available in primary literature, this guide is based on the pioneering research on cIAP1-based AR SNIPERs, particularly the potent compound 42a (also referred to as SNIPER(AR)-51), which is structurally and functionally analogous.[1][2]

Core Mechanism of Action

This compound functions by forming a ternary complex between the Androgen Receptor and the cIAP1 E3 ubiquitin ligase.[1][2][9] This proximity, induced by the degrader molecule, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[9][10] A critical aspect of SNIPERs is their ability to also induce the degradation of cIAP1 itself, a phenomenon that can influence their overall efficacy.[11][12]

The mechanism can be broken down into the following key steps:

-

Binding: The AR-binding moiety of this compound engages with the Androgen Receptor, while the IAP ligand portion binds to the BIR3 domain of cIAP1.

-

Ternary Complex Formation: The simultaneous binding of both proteins by the PROTAC molecule results in the formation of a transient AR-PROTAC-cIAP1 ternary complex.

-

Ubiquitination: Within this complex, cIAP1, acting as an E3 ligase, facilitates the attachment of ubiquitin chains to the Androgen Receptor. cIAP1-based degraders have been shown to induce the formation of branched ubiquitin architectures, which are efficient signals for proteasomal degradation.[13]

-

Proteasomal Degradation: The polyubiquitinated AR is recognized by the proteasome, leading to its degradation and the release of the PROTAC molecule, which can then engage in further degradation cycles.

-

cIAP1 Autodegradation: The binding of the IAP ligand component of the SNIPER can also induce the autoubiquitination and subsequent degradation of cIAP1.[11]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the core mechanism of action of this compound and the logical relationship of its components.

Caption: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the biological activity of cIAP1-based AR SNIPERs from relevant publications. These values provide an indication of the expected potency of this compound.

Table 1: In Vitro AR Degradation

| Compound | Cell Line | DC50 (µM) | Max Degradation (%) | Time (h) | Reference |

|---|---|---|---|---|---|

| SNIPER(AR)-51 (42a) | LNCaP | ~1 | >90 | 24 | [1][2] |

| SNIPER-13 | LNCaP | Micromolar concentrations | Not specified | Not specified |[10] |

Table 2: Inhibition of AR-Dependent Gene Expression

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

|---|

| SNIPER(AR)-51 (42a) | PSA Reporter Assay | LNCaP | ~0.1 |[1][2] |

Table 3: Antiproliferative Activity | Compound | Cell Line | GI50 (µM) | Reference | |---|---|---|---|---| | SNIPER(AR)-51 (42a) | LNCaP | ~1 |[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the activity of this compound.

Western Blotting for AR Degradation

Objective: To quantify the reduction in AR protein levels following treatment with the degrader.

Protocol:

-

Cell Culture and Treatment:

-

Culture androgen-dependent prostate cancer cells (e.g., LNCaP) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against AR (e.g., anti-AR antibody) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize AR band intensity to the loading control.

-

Calculate the percentage of AR degradation relative to the vehicle-treated control.

-

References

- 1. Development of Protein Degradation Inducers of Androgen Receptor by Conjugation of Androgen Receptor Ligands and Inhibitor of Apoptosis Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2021231927A1 - Androgen receptor protein degraders with a tricyclic cereblon ligand - Google Patents [patents.google.com]

- 4. Androgen Receptor Degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. androgen receptor (AR) ligand | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

ARCC-4: A Technical Guide to a Novel PROTAC Androgen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARCC-4 is a potent, low-nanomolar degrader of the Androgen Receptor (AR) based on Proteolysis Targeting Chimera (PROTAC) technology.[1][2] Developed as a potential therapeutic strategy for prostate cancer, ARCC-4 offers a distinct mechanism of action compared to traditional AR antagonists like enzalutamide.[2] Instead of merely inhibiting the AR, ARCC-4 facilitates its targeted degradation through the ubiquitin-proteasome system.[1][3] This guide provides an in-depth technical overview of ARCC-4, summarizing key data, detailing experimental protocols, and visualizing its mechanism of action.

Core Mechanism of Action

ARCC-4 is a heterobifunctional molecule designed to induce the degradation of the Androgen Receptor. It is composed of a ligand that binds to the AR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] By simultaneously binding to both AR and VHL, ARCC-4 facilitates the formation of a ternary complex.[1] This proximity induces the VHL E3 ligase to polyubiquitinate the AR, marking it for degradation by the 26S proteasome.[1][3] This event-driven mechanism allows for the catalytic degradation of AR, making ARCC-4 a highly efficient molecule.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for ARCC-4 based on preclinical studies.

| Parameter | Value | Cell Lines | Reference |

| DC₅₀ (Degradation Concentration 50%) | 5 nM | VCaP | [1] |

| Dₘₐₓ (Maximum Degradation) | >95% | VCaP, LNCaP | [1][5] |

| Time to >90% AR Depletion (at 100 nM) | 6 hours | VCaP, LNCaP |

Table 1: In Vitro Degradation Efficacy of ARCC-4

| Cell Line | AR Genotype | ARCC-4 Efficacy | Reference |

| VCaP | AR amplification | Potent degradation and inhibition of proliferation | [1] |

| LNCaP | T877A mutation | Potent degradation | |

| 22Rv1 | AR-V7 splice variant expression | AR depletion | |

| HEK293T (overexpressing mutants) | F876L, T877A, L702H, H874Y, M896V | Effective degradation of clinically relevant mutants | [1] |

Table 2: Activity of ARCC-4 in Prostate Cancer Cell Lines with Diverse AR Status

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for AR Degradation

This protocol is used to quantify the levels of Androgen Receptor protein in cells following treatment with ARCC-4.

-

Cell Lysis:

-

Treat prostate cancer cells (e.g., VCaP, LNCaP) with desired concentrations of ARCC-4 or vehicle control for specified time points (e.g., 6, 12, 24 hours).

-

Lyse cells in RIPA buffer (50 mmol/L Tris pH 7.5, 150 mmol/L NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Clear lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of the cleared lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the Androgen Receptor overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize AR band intensity to a loading control (e.g., GAPDH or β-actin).

-

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of ARCC-4 on the viability and proliferation of cancer cells.

-

Cell Seeding:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells per well in 150 µL of culture medium.[6]

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of ARCC-4, enzalutamide (as a comparator), and a vehicle control.

-

Incubate the plate at 37°C for 3 days.[7]

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine IC₅₀ values.

-

Tandem Ubiquitin Binding Elements (TUBE) Pull-Down Assay

This assay is used to detect the polyubiquitination of the Androgen Receptor induced by ARCC-4.

-

Cell Treatment and Lysis:

-

Treat VCaP cells with 1 µM of ARCC-4, a negative control (e.g., enzalutamide or an inactive epimer), or vehicle for 2.5 hours at 37°C.[6]

-

Lyse the cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 10% glycerol, supplemented with protease, phosphatase, and deubiquitinase inhibitors (10 mM N-ethylmaleimide, 20 µM PR-619).[6]

-

Clear the lysates by centrifugation.[6]

-

-

Enrichment of Polyubiquitinated Proteins:

-

Incubate the cleared cell lysates with Tandem Ubiquitin Binding Element (TUBE) beads to capture polyubiquitinated proteins.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads by boiling in SDS sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting using an antibody specific for the Androgen Receptor to detect the presence of polyubiquitinated AR.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]

- 6. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the PROTAC AR Degrader ARCC-4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the PROTAC Androgen Receptor (AR) degrader, ARCC-4. It is intended to serve as a technical resource for professionals in the fields of cancer biology, medicinal chemistry, and drug discovery.

Introduction to ARCC-4

ARCC-4 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver of prostate cancer. Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein from the cell. ARCC-4 is a hetero-bifunctional molecule composed of a ligand that binds to the AR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the AR.

Chemical Structure and Properties

ARCC-4 is an enzalutamide-based PROTAC. Enzalutamide serves as the AR-binding moiety, which is connected via a linker to a VHL E3 ligase ligand.

| Property | Value |

| Chemical Name | (2S,4R)-1-((S)-2-(2-(4-((4'-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |

| Molecular Formula | C₅₃H₅₆F₃N₇O₇S₂ |

| Molecular Weight | 1024.18 g/mol |

| CAS Number | 1973403-00-7 |

Synthesis of ARCC-4

The synthesis of ARCC-4 involves a multi-step process, starting from commercially available materials. The key steps include the synthesis of the enzalutamide-linker conjugate and the VHL ligand-linker conjugate, followed by their coupling to form the final PROTAC molecule. The general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supplementary information of Salami et al., Communications Biology, 2018.[1]

Caption: Simplified workflow for the synthesis of ARCC-4.

Mechanism of Action

ARCC-4 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target and degrade the Androgen Receptor.

Caption: Mechanism of action of ARCC-4 leading to AR degradation.

Biological Activity and Quantitative Data

ARCC-4 is a highly potent degrader of the Androgen Receptor in various prostate cancer cell lines. Its degradation efficiency is characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

| Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) | Reference |

| VCaP | 5 | >95 | 20 | [1] |

| LNCaP | Not explicitly stated, but potent degradation observed | >98 | 12 | [1] |

| 22Rv1 | Potent degradation observed | Not quantified | 24 |

Androgen Receptor Signaling Pathway

The Androgen Receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of genes involved in cell proliferation and survival. In prostate cancer, this pathway is often hyperactivated. ARCC-4-mediated degradation of AR effectively shuts down this pro-survival signaling.

Caption: Androgen Receptor signaling pathway and the point of intervention by ARCC-4.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ARCC-4, based on the work by Salami et al. (2018).

Cell Culture

-

Cell Lines: VCaP, LNCaP, and 22Rv1 prostate cancer cell lines.

-

Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

Western Blotting for AR Degradation

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of ARCC-4 or vehicle control (DMSO) for the desired time points (e.g., 4, 12, 20, or 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against AR overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well.

-

Treatment: After 24 hours, treat cells with a serial dilution of ARCC-4 or enzalutamide.

-

Incubation: Incubate the plate for 3-5 days at 37°C.

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Normalize the luminescence signal to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Caption: General experimental workflow for evaluating the biological activity of ARCC-4.

Conclusion

ARCC-4 is a powerful chemical probe for studying Androgen Receptor biology and a promising therapeutic candidate for the treatment of prostate cancer. Its ability to induce the degradation of AR, including clinically relevant mutants, offers a potential advantage over traditional occupancy-based inhibitors. This technical guide provides a foundational understanding of ARCC-4's chemical properties, synthesis, mechanism of action, and biological evaluation, serving as a valuable resource for researchers in the field.

References

The Core Principles of Targeted Protein Degradation by PROTAC AR Degrader-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principles and methodologies underlying the targeted degradation of the Androgen Receptor (AR) by PROTAC AR Degrader-4. This molecule belongs to a class of Proteolysis Targeting Chimeras (PROTACs) known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which leverage the cellular ubiquitin-proteasome system to eliminate proteins of interest, offering a novel therapeutic modality for diseases such as prostate cancer.

Introduction to this compound and Targeted Protein Degradation

The Androgen Receptor is a critical driver of prostate cancer development and progression.[1][2] While therapies targeting AR signaling have been successful, resistance often emerges due to mechanisms like AR gene amplification, mutation, or the expression of splice variants.[3][4] PROTACs offer an alternative to traditional occupancy-based inhibition by inducing the degradation of the target protein.

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the Androgen Receptor, a ligand that recruits an E3 ubiquitin ligase, in this case, an inhibitor of apoptosis protein (IAP), and a linker connecting these two moieties.[5][6] By simultaneously binding to both AR and IAP, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of AR.[5][6]

Mechanism of Action: The this compound Cycle

The degradation of the Androgen Receptor by this compound is a catalytic process involving several key steps, as illustrated in the signaling pathway below.

References

- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

E3 Ligase Recruitment by ARCC-4: A Technical Guide to Targeted Androgen Receptor Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression. While therapies targeting AR have been a cornerstone of treatment, resistance mechanisms often emerge, limiting their long-term efficacy. A novel therapeutic strategy, targeted protein degradation, offers a promising approach to overcome this resistance. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. ARCC-4 is a potent and selective PROTAC designed to induce the degradation of the androgen receptor, thereby offering a distinct mechanism of action compared to traditional inhibitors.[1] This technical guide provides an in-depth overview of the mechanism of action of ARCC-4, focusing on its recruitment of the E3 ubiquitin ligase, and details the key experimental methodologies used to characterize its activity.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

ARCC-4 is a chimeric molecule composed of three key components: a ligand that binds to the androgen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3] Specifically, ARCC-4 utilizes a derivative of enzalutamide, a known AR antagonist, to bind to the AR.[1][4] This is connected via a flexible linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4]

The primary function of ARCC-4 is to induce the formation of a ternary complex between the androgen receptor and the VHL E3 ligase complex.[4][5] This proximity, orchestrated by ARCC-4, enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the AR. The AR is then polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome.[4][6] This event-driven, catalytic nature of PROTACs means that a single molecule of ARCC-4 can induce the degradation of multiple AR proteins.[4]

Quantitative Analysis of ARCC-4 Activity

The potency and efficacy of ARCC-4 in degrading the androgen receptor have been quantified through various cellular assays. The key parameters used to describe the activity of a PROTAC are the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achievable).

| Parameter | Value | Cell Line(s) | Reference |

| DC50 | 5 nM | VCaP | [2][3][5] |

| Dmax | >95% | VCaP, LNCaP | [4][5] |

| Time to >90% Degradation | 4-6 hours | VCaP, LNCaP | [4] |

| Time to >98% Degradation | 12 hours | VCaP, LNCaP | [2][4] |

Table 1: Quantitative Degradation Parameters of ARCC-4.

Furthermore, ARCC-4 has demonstrated the ability to effectively degrade clinically relevant AR mutants that are associated with resistance to antiandrogen therapies.[3][4]

| AR Mutant | Degradation by ARCC-4 | Reference |

| F876L | Yes | [4] |

| T877A | Yes | [4] |

| L702H | Yes | [3] |

| H874Y | Yes | [3] |

| M896V | Yes | [3] |

Table 2: Degradation of Clinically Relevant AR Mutants by ARCC-4.

Key Experimental Protocols

The characterization of ARCC-4's mechanism of action relies on a series of well-established experimental protocols. Below are detailed methodologies for key experiments.

Determination of DC50 and Dmax

This protocol outlines the general procedure for determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein by a PROTAC.

Methodology:

-

Cell Culture: Prostate cancer cell lines, such as VCaP or LNCaP, are cultured under standard conditions.

-

Treatment: Cells are treated with a range of ARCC-4 concentrations (e.g., 0.1 nM to 10,000 nM) for a predetermined time, typically 20 hours.[5] A vehicle control (e.g., DMSO) is also included.

-

Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration is determined using a standard method like the BCA assay.

-

Western Blotting: Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for the androgen receptor and a loading control (e.g., α-tubulin).

-

Data Analysis: The intensity of the protein bands is quantified. The AR signal is normalized to the corresponding loading control signal. The normalized AR levels are then plotted against the logarithm of the ARCC-4 concentration.

-

Curve Fitting: The resulting dose-response curve is fitted using a non-linear regression model (e.g., four-parameter variable slope) to calculate the DC50 and Dmax values.

Tandem Ubiquitin Binding Element (TUBE1) Pull-Down Assay

This assay is used to specifically capture polyubiquitinated proteins from cell lysates, providing direct evidence of target ubiquitination.

Methodology:

-

Cell Treatment: VCaP cells are treated with ARCC-4 (e.g., 1 µM), a negative control (epimer), enzalutamide, or vehicle for a short duration (e.g., 2.5 hours) to capture the transient ubiquitination event.[4]

-

Cell Lysis: Cells are lysed in a buffer containing protease, phosphatase, and deubiquitinase inhibitors (e.g., N-ethylmaleimide, PR-619) to preserve the ubiquitinated state of proteins.[4]

-

TUBE1 Pull-Down: The cleared cell lysates are incubated with agarose beads conjugated to Tandem Ubiquitin Binding Elements (TUBE1), which have a high affinity for polyubiquitin chains.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution and Western Blotting: The captured polyubiquitinated proteins are eluted from the beads and analyzed by Western blotting using an antibody against the androgen receptor. An enrichment of the AR signal in the ARCC-4 treated sample indicates increased polyubiquitination.[4]

Proteasomal and Lysosomal Inhibition Assays

These assays are crucial for determining the specific degradation pathway utilized by the PROTAC.

Methodology:

-

Pre-treatment with Inhibitors: VCaP cells are pre-treated for 1 hour with either a proteasome inhibitor (e.g., 2 µM epoxomicin) or a lysosomal inhibitor (e.g., 100 nM bafilomycin), or both.[4]

-

ARCC-4 Treatment: Following pre-treatment, cells are treated with ARCC-4 (e.g., 1 µM) for a period sufficient to observe degradation (e.g., 4 hours).[4]

-

Analysis: Cell lysates are prepared and analyzed by Western blotting for AR levels.

-

Interpretation: If AR degradation is blocked by the proteasome inhibitor but not the lysosomal inhibitor, it confirms that ARCC-4 mediates degradation through the proteasome.[4]

Conclusion

ARCC-4 represents a powerful tool for the targeted degradation of the androgen receptor. Its mechanism, involving the recruitment of the VHL E3 ligase to induce polyubiquitination and subsequent proteasomal degradation of AR, has been rigorously characterized through a series of quantitative and mechanistic assays. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and drug discovery, facilitating the evaluation and development of novel therapeutics for prostate cancer and other AR-driven diseases. The ability of ARCC-4 to degrade clinically relevant AR mutants highlights the potential of this approach to overcome mechanisms of resistance to current therapies.[1][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. epic.awi.de [epic.awi.de]

- 3. mdpi.com [mdpi.com]

- 4. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesensors.com [lifesensors.com]

- 6. escholarship.org [escholarship.org]

The Impact of Bavdegalutamide (ARV-110) on Androgen Receptor Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the PROTAC (Proteolysis-Targeting Chimera) AR Degrader-4, also known as bavdegalutamide or ARV-110, and its effects on the androgen receptor (AR) signaling pathway. Bavdegalutamide is an investigational oral therapeutic designed to selectively target and degrade the androgen receptor, a key driver in prostate cancer.[1][2] This document outlines the mechanism of action, summarizes key preclinical and clinical data, and provides detailed protocols for relevant experimental procedures.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Bavdegalutamide is a heterobifunctional molecule composed of a ligand that binds to the androgen receptor and another ligand that recruits an E3 ubiquitin ligase.[2][3] Specifically, it engages the cereblon (CRBN) E3 ubiquitin ligase.[3][4][5][6] This dual binding creates a ternary complex between the androgen receptor, bavdegalutamide, and the E3 ligase.[3]

The formation of this complex brings the AR in close proximity to the E3 ligase, leading to the polyubiquitination of the AR protein.[4][5] The cell's natural disposal machinery, the proteasome, recognizes this polyubiquitin tag and subsequently degrades the androgen receptor.[2][4][5] This event-driven, catalytic process allows a single molecule of bavdegalutamide to induce the degradation of multiple AR proteins.[5][7] By eliminating the AR protein, bavdegalutamide effectively shuts down downstream AR signaling, inhibiting the expression of AR target genes and suppressing tumor cell proliferation.[2][8]

Figure 1: Mechanism of Action of Bavdegalutamide (ARV-110).

Disruption of Androgen Receptor Signaling

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus. In the nucleus, it dimerizes and binds to Androgen Response Elements (AREs) on the DNA, driving the transcription of genes involved in prostate cancer cell proliferation and survival, such as prostate-specific antigen (PSA).[8]

Bavdegalutamide-mediated degradation of the AR protein prevents these downstream events. By eliminating the receptor, it blocks the transduction of the androgen signal, leading to a significant reduction in the expression of AR target genes.[8] This approach is effective even in cases of AR overexpression or mutations that confer resistance to traditional AR inhibitors like enzalutamide.[1][4]

Figure 2: Disruption of AR Signaling by Bavdegalutamide.

Quantitative Data Summary

Bavdegalutamide has demonstrated potent and selective degradation of the androgen receptor in various preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.

| In Vitro Efficacy | Cell Line | Value | Reference |

| DC50 (AR Degradation) | LNCaP, VCaP | ~1 nM | [9][10] |

| Dmax (Maximum Degradation) | LNCaP, VCaP | >95% | [5] |

| IC50 (PSA Synthesis Inhibition) | LNCaP | 10 nM | [9] |

| In Vivo Efficacy | Model | Dose | Effect | Reference |

| AR Degradation | VCaP Xenograft | 1 mg/kg PO QD | >90% AR degradation | [10] |

| Tumor Growth Inhibition (TGI) | VCaP Xenograft | 0.3 mg/kg | 69% TGI | [9] |

| Tumor Growth Inhibition (TGI) | VCaP Xenograft | 1 mg/kg | 101% TGI | [9] |

| Tumor Growth Inhibition (TGI) | VCaP Xenograft | 3 mg/kg | 109% TGI | [9] |

| Enzalutamide-Resistant Model | VCaP Xenograft | 3 mg/kg & 10 mg/kg | 70% & 60% TGI | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of bavdegalutamide are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Western Blotting for AR Degradation

This protocol is used to quantify the amount of androgen receptor protein in cell lysates following treatment with bavdegalutamide.

Figure 3: Western Blotting Experimental Workflow.

1. Cell Culture and Treatment:

-

Culture prostate cancer cell lines (e.g., LNCaP, VCaP) in appropriate media to ~80% confluency.

-

Treat cells with varying concentrations of bavdegalutamide or vehicle control for a specified duration (e.g., 24 hours).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for each sample and prepare with Laemmli sample buffer.

-

Separate proteins by size on a polyacrylamide gel via SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the androgen receptor overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

6. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometry analysis to quantify the intensity of the AR bands, normalizing to a loading control (e.g., GAPDH or β-actin).

Quantitative PCR (qPCR) for AR Target Gene Expression

This protocol measures the mRNA levels of AR target genes (e.g., PSA, TMPRSS2) to assess the functional consequence of AR degradation.

1. Cell Culture and Treatment:

-

Follow the same procedure as in the Western blotting protocol.

2. RNA Extraction:

-

Lyse the treated cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer.

3. cDNA Synthesis:

-

Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcription kit.

4. qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (and a housekeeping gene like GAPDH), and a SYBR Green or TaqMan master mix.

-

Run the qPCR reaction in a real-time PCR system.

5. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene expression.

Cell Proliferation Assay

This assay determines the effect of bavdegalutamide on the growth of prostate cancer cells.

1. Cell Seeding:

-

Seed prostate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Allow cells to adhere overnight.

2. Treatment:

-

Treat the cells with a serial dilution of bavdegalutamide.

3. Incubation:

-

Incubate the plate for a period of 3 to 5 days.

4. Viability Measurement:

-

Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

5. Data Analysis:

-

Normalize the data to vehicle-treated control wells.

-

Plot the cell viability against the drug concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

PROTAC AR Degrader-4, bavdegalutamide (ARV-110), represents a novel therapeutic strategy for targeting the androgen receptor in prostate cancer. By inducing the degradation of the AR protein, it effectively abrogates AR signaling, leading to potent anti-proliferative effects in preclinical models, including those resistant to current standard-of-care therapies.[4] The data presented in this guide underscore the potential of targeted protein degradation as a promising approach in oncology drug development. Further clinical investigation is ongoing to fully elucidate the therapeutic benefit of bavdegalutamide in patients with metastatic castration-resistant prostate cancer.[1][12]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - US [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. Proliferation assay [bio-protocol.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 11. bio-rad.com [bio-rad.com]

- 12. urotoday.com [urotoday.com]

In Vitro Efficacy of ARCC-4 in Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of ARCC-4, a potent and selective Androgen Receptor (AR) degrader, in the context of prostate cancer. The data and protocols summarized herein are derived from foundational studies on ARCC-4, highlighting its mechanism of action and superior efficacy in cellular models of prostate cancer, particularly those resistant to conventional therapies.

Introduction to ARCC-4: A PROTAC Approach

ARCC-4 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate the Androgen Receptor, a key driver of prostate cancer progression.[1][2] Unlike traditional inhibitors such as enzalutamide that merely block AR function, ARCC-4 targets AR for degradation, offering a more robust and durable therapeutic strategy.[1][2] This is particularly relevant in the context of castration-resistant prostate cancer (CRPC), where resistance mechanisms often involve AR overexpression or mutations.[1] ARCC-4 is synthesized by linking a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase with a ligand based on the structure of enzalutamide, which binds to the AR.[3][4] This dual binding facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[3][5]

Quantitative In Vitro Efficacy of ARCC-4

The in vitro potency and efficacy of ARCC-4 have been evaluated in various prostate cancer cell lines. The data consistently demonstrates its ability to induce rapid and profound degradation of the AR protein, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

| Parameter | Cell Line(s) | Value | Conditions | Reference |

| DC₅₀ (50% Degradation Concentration) | VCaP | 5 nM | 20 hours | [4][5] |

| Dₘₐₓ (Maximum Degradation) | VCaP | >95% | 20 hours | [4][5] |

| AR Degradation | Prostate Cancer Cells | >98% | 100 nM, 12 hours | [4] |

| Potency vs. Enzalutamide | Not Specified | ~10-fold more potent | Functional assays | [1] |

Superiority over Conventional Androgen Receptor Inhibitors

ARCC-4 has shown significant advantages over the current standard-of-care AR inhibitor, enzalutamide, in preclinical models.

| Feature | ARCC-4 | Enzalutamide | Significance | Reference |

| Mechanism | AR Degradation | AR Inhibition | Overcomes resistance via AR overexpression | [1] |

| Activity in High Androgen Environment | Retained | Lost | Potential efficacy in tumors with intratumoral androgen synthesis | [1] |

| Effect on AR Mutants | Effective Degradation | Ineffective/Agonistic | Addresses clinically relevant resistance mutations | [1][5] |

| Apoptosis Induction | More Effective | Less Effective | Enhanced cancer cell killing | [1][5] |

| Proliferation Inhibition | More Effective | Less Effective | Superior control of tumor cell growth | [1][5] |

Mechanism of Action and Signaling Pathway

ARCC-4's mechanism of action involves the recruitment of the VHL E3 ubiquitin ligase to the Androgen Receptor, leading to its ubiquitination and proteasomal degradation. This effectively ablates AR signaling.

Caption: Mechanism of action of ARCC-4 in inducing AR degradation.

Experimental Protocols

The following are generalized protocols based on the described in vitro studies of ARCC-4.

Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. For experiments investigating androgen-dependent effects, cells are often cultured in charcoal-stripped serum (CSS) to deplete endogenous androgens.

This protocol is used to quantify the levels of AR protein following treatment with ARCC-4.

Caption: Experimental workflow for Western Blotting analysis.

To assess the impact of ARCC-4 on cell growth, a proliferation assay is performed.

-

Cell Seeding: Prostate cancer cells are seeded in 96-well plates.

-

Treatment: Cells are treated with varying concentrations of ARCC-4, enzalutamide, or a vehicle control.

-

Incubation: Plates are incubated for a specified period (e.g., 6 days).

-

Quantification: Cell viability is measured using a reagent such as CellTiter-Glo® or by staining with crystal violet.

-

Analysis: The concentration of ARCC-4 that inhibits cell growth by 50% (GI₅₀) is calculated.

The induction of apoptosis by ARCC-4 is evaluated to confirm its cell-killing effect.

-

Treatment: Cells are treated with ARCC-4 or control compounds.

-

Staining: Cells are stained with apoptosis markers such as Annexin V and propidium iodide (PI).

-

Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.

Efficacy Against Clinically Relevant AR Mutants

A key advantage of ARCC-4 is its ability to degrade AR mutants that confer resistance to enzalutamide.[1][5] Studies have demonstrated that ARCC-4 effectively degrades several clinically relevant AR point mutants, including T877A, H874Y, F876L, L702H, and M896V.[5][6] This suggests that ARCC-4 could be a viable therapeutic option for patients who have developed resistance to current anti-androgen therapies.

Conclusion

The preliminary in vitro data for ARCC-4 strongly support its development as a novel therapeutic for prostate cancer. Its ability to potently and selectively degrade the Androgen Receptor, including clinically relevant mutants, and its superior efficacy over enzalutamide in cellular models, highlight the promise of the PROTAC approach in overcoming drug resistance in castration-resistant prostate cancer. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of ARCC-4.

References

- 1. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. [scholars.duke.edu]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A narrative review of proteolytic targeting chimeras (PROTACs): future perspective for prostate cancer therapy - Chen - Translational Andrology and Urology [tau.amegroups.org]

A Technical Guide to the Structural and Mechanistic Analysis of the ARCC-4 Ternary Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and functional analysis of the ARCC-4 ternary complex. ARCC-4 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in prostate cancer. By forming a ternary complex with the AR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, ARCC-4 facilitates the ubiquitination and subsequent proteasomal degradation of the AR. This document outlines the key quantitative metrics of ARCC-4, details the experimental methodologies required for its structural and functional characterization, and provides visual representations of its mechanism of action and the associated analytical workflows.

Data Presentation: Quantitative Profile of ARCC-4

ARCC-4 has demonstrated superior potency in degrading the Androgen Receptor compared to traditional inhibitors like enzalutamide.[1][2] Its efficacy is characterized by several key quantitative parameters obtained from cellular and biochemical assays.

| Parameter | Value | Description | Cell Line(s) | Reference(s) |

| DC₅₀ | 5 nM | The concentration of ARCC-4 required to degrade 50% of the cellular Androgen Receptor. | VCaP | [1][3] |

| Dₘₐₓ | > 95% | The maximum percentage of Androgen Receptor degradation achievable with ARCC-4. | VCaP | [1][3] |

| Degradation Time | > 90% degradation by 6h | Time course analysis shows rapid depletion of the Androgen Receptor upon treatment. | VCaP, LNCaP | |

| IC₅₀ (Binding) | 36 nM | The concentration required to inhibit 50% of radioligand binding to the Androgen Receptor. | - | |

| Selectivity | High for AR | No significant degradation of glucocorticoid, estrogen, or progesterone receptors at concentrations that induce potent AR degradation. | T47D | [2] |

Experimental Protocols: A Methodological Framework

As of the latest available data, a high-resolution experimental structure of the complete AR-ARCC-4-VHL ternary complex has not been deposited in public databases like the Protein Data Bank (PDB). However, the methodologies for elucidating such a structure are well-established in the field of targeted protein degradation. The following protocols describe the key experiments required for a comprehensive structural and functional analysis.

These methods are crucial for quantifying the binding affinities and thermodynamics of the interactions between AR, ARCC-4, and VHL, and for determining the cooperativity of ternary complex formation.

-

Surface Plasmon Resonance (SPR):

-

Objective: To measure the real-time binding kinetics and affinities of the binary and ternary complexes.

-

Methodology:

-

One of the protein components (e.g., purified AR ligand-binding domain or VHL complex) is immobilized on a sensor chip.

-

A solution containing the binding partner (e.g., ARCC-4) is flowed over the chip at various concentrations to measure the binary interaction (analyte binding to the immobilized ligand).

-

To measure ternary complex formation, the second protein component is pre-mixed with the PROTAC and flowed over the immobilized first protein. An increase in binding response compared to the PROTAC alone indicates ternary complex formation.

-

Kinetic parameters (kₐ, kₔ) and the dissociation constant (K₋) are derived from the sensorgrams. Cooperativity can be calculated by comparing the binding affinities in the binary and ternary states.

-

-

-

Isothermal Titration Calorimetry (ITC):

-

Objective: To determine the thermodynamic parameters (ΔH, ΔS, K₋) of binding.

-

Methodology:

-

A solution of one component (e.g., ARCC-4) is titrated into a solution containing the binding partner (e.g., AR protein) in the sample cell of the calorimeter.

-

The heat released or absorbed during the binding event is measured.

-

The resulting thermogram is fitted to a binding model to extract the thermodynamic parameters.

-

To assess the ternary complex, the experiment can be repeated by titrating the PROTAC into a solution containing both AR and VHL.

-

-

These techniques aim to provide a high-resolution three-dimensional structure of the AR-ARCC-4-VHL complex, offering insights into the specific molecular interactions that drive its formation and stability.

-

X-ray Crystallography:

-

Objective: To obtain an atomic-resolution crystal structure of the ternary complex.

-

Methodology:

-

Protein Expression and Purification: Recombinant Androgen Receptor (ligand-binding domain) and the VHL-ElonginB-ElonginC (VCB) complex are expressed (e.g., in E. coli or insect cells) and purified to high homogeneity.

-

Complex Formation: The purified proteins are mixed with an excess of ARCC-4 to form the ternary complex.

-

Crystallization: The complex is subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and temperatures) using vapor diffusion methods (sitting or hanging drop).

-

Data Collection and Structure Solution: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The diffraction data is processed to solve the phase problem and build an atomic model of the complex. The structure of a similar PROTAC ternary complex (VHL/753b/BCL-xL) was solved using this method.[4]

-

-

-

Cryo-Electron Microscopy (Cryo-EM):

-

Objective: To determine the structure of the ternary complex in a near-native, vitrified state, particularly for large or flexible complexes.

-

Methodology:

-

Sample Preparation: A purified sample of the AR-ARCC-4-VHL complex is applied to an EM grid, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitrified ice.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.

-

Image Processing: The individual particle images are picked, aligned, and classified to generate 2D class averages.

-

3D Reconstruction: The 2D classes are used to reconstruct a 3D density map of the complex. An atomic model is then built into the map. Cryo-EM is increasingly used to visualize PROTAC-mediated complexes, which can be dynamic and challenging to crystallize.[5]

-

-

These experiments validate the mechanism of action of ARCC-4 within a cellular context.

-

Western Blotting:

-

Objective: To measure the reduction in cellular Androgen Receptor levels.

-

Methodology:

-

Prostate cancer cell lines (e.g., VCaP, LNCaP) are treated with varying concentrations of ARCC-4 for different time points.

-

Cells are lysed, and total protein is quantified.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the Androgen Receptor and a loading control (e.g., tubulin or GAPDH).

-

The reduction in the AR band intensity indicates protein degradation.

-

-

-

Ubiquitination Assay (TUBE Pull-down):

-

Objective: To confirm that ARCC-4 induces the polyubiquitination of the Androgen Receptor.

-

Methodology:

-

VCaP cells are treated with ARCC-4, often in the presence of a proteasome inhibitor (e.g., MG132 or epoxomicin) to allow ubiquitinated proteins to accumulate.

-

Cell lysates are incubated with Tandem Ubiquitin Binding Entities (TUBEs) conjugated to agarose beads, which specifically pull down polyubiquitinated proteins.

-

The pulled-down fraction is analyzed by Western blot using an anti-AR antibody. An enriched AR signal in the ARCC-4-treated sample confirms its ubiquitination.

-

-

Mandatory Visualizations

References

- 1. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rcsb.org [rcsb.org]

- 5. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]

Cellular Uptake and Distribution of a PROTAC Androgen Receptor Degrader: A Technical Guide

This technical guide provides an in-depth overview of the cellular uptake, distribution, and mechanism of action of a representative Proteolysis Targeting Chimera (PROTAC) directed against the Androgen Receptor (AR), herein referred to as PROTAC AR Degrader-4. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Androgen Receptor is a critical driver in the progression of prostate cancer.[1][2][3] PROTACs are a novel class of therapeutic agents designed to harness the cell's own protein disposal machinery to specifically eliminate target proteins.[4][5] this compound is a bifunctional molecule composed of a ligand that binds to the AR and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2][6][7] This proximity induces the ubiquitination and subsequent degradation of the AR by the proteasome, offering a powerful strategy to overcome resistance to traditional AR inhibitors.[2][8][9][10]

Cellular Uptake and Mechanism of Action

The efficacy of a PROTAC is contingent on its ability to permeate the cell membrane and engage its intracellular targets. While specific quantitative data on the cellular uptake kinetics of a molecule precisely named "this compound" is not publicly available, the general principles of PROTAC cell entry and action are well-established.[4][11]

Upon entering the cell, this compound orchestrates a series of events leading to the degradation of the Androgen Receptor. This process is initiated by the formation of a ternary complex between the PROTAC, the AR protein, and an E3 ubiquitin ligase.[12] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[1][2][12]

The following diagram illustrates the catalytic cycle of PROTAC-mediated AR degradation:

References

- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. researchgate.net [researchgate.net]

- 9. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel PROTAC enhances its intracellular accumulation and protein knockdown | Science Codex [sciencecodex.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vitro Degradation Assay for PROTAC AR Degrader-4

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from within the cell.[1][2][3] They function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][3][4] A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex.[1][5] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the 26S proteasome.[1]

The Androgen Receptor (AR) is a crucial driver in the development and progression of prostate cancer.[6][7][8] Therapies targeting AR are a cornerstone of treatment, but resistance often develops.[6] PROTAC-mediated degradation of AR presents a promising therapeutic strategy to overcome the limitations of traditional inhibitors by eliminating the receptor entirely.[9][10] This document provides a detailed protocol for an in vitro degradation assay to characterize the activity of PROTAC AR Degrader-4, a molecule designed to induce the degradation of the Androgen Receptor.

Mechanism of Action: PROTAC-Mediated AR Degradation

PROTACs facilitate the degradation of the Androgen Receptor (AR) through a catalytic mechanism. The PROTAC molecule first forms a ternary complex with the AR protein and an E3 ubiquitin ligase.[1][4] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the AR protein. The polyubiquitinated AR is then recognized and degraded by the proteasome, releasing the PROTAC molecule to engage in further degradation cycles.[11]

Caption: Mechanism of PROTAC-induced Androgen Receptor degradation.

Data Presentation: Efficacy of Representative AR PROTACs

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ). The table below summarizes reported values for several well-characterized AR degraders in common prostate cancer cell lines, which can serve as a benchmark for evaluating this compound.

| PROTAC Degrader | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Citation |

| ARCC-4 | VCaP | 5 | >95 | [10] |

| LNCaP | ~10 | >90 | [10] | |

| ARV-110 | VCaP | <1 | >95 | [12] |

| LNCaP | <1 | >95 | [12] | |

| ARD-2585 | VCaP | ≤0.1 | >95 | [13] |

| LNCaP | ≤0.1 | >95 | [13] | |

| ARD-69 | LNCaP | 0.86 | ~100 | [12] |

| VCaP | 0.76 | ~100 | [12] | |

| ITRI-90 | LNCaP | 3.3 | >95 | [5] |

| CWR22Rv1 | 1.9 | >95 | [5] | |

| TD-802 | LNCaP | 12.5 | 93 | [14] |

Experimental Protocol: Western Blot Assay for AR Degradation

Objective:

To quantitatively determine the dose-dependent degradation of the Androgen Receptor (AR) protein in prostate cancer cell lines (VCaP and LNCaP) following treatment with this compound.

Materials and Reagents:

-

Cell Lines: VCaP (ATCC® CRL-2876™), LNCaP (ATCC® CRL-1740™).

-

PROTACs: this compound, positive control AR degrader (e.g., ARCC-4), negative control (inactive epimer, if available).

-

Cell Culture:

-

Reagents for Lysis & Quantification:

-

RIPA Lysis and Extraction Buffer.

-

Protease and Phosphatase Inhibitor Cocktail.

-

BCA Protein Assay Kit.

-

-

Reagents for Western Blot:

-

4x Laemmli Sample Buffer.

-

10x Tris/Glycine/SDS Running Buffer.

-

10x Transfer Buffer.

-

Methanol.

-

PVDF or Nitrocellulose Membranes (0.45 µm).

-

Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).

-

Primary Antibodies: Rabbit anti-AR (N-terminal specific), Mouse anti-GAPDH or β-Actin (loading control).

-

Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate.

-

-

Other:

-

Dimethyl sulfoxide (DMSO), cell culture grade.

-

Proteasome Inhibitor (optional for mechanism validation): Epoxomicin or MG132.[10]

-

Equipment:

-

Sterile cell culture hood, CO₂ incubator (37°C, 5% CO₂).

-

Microscopes (inverted and light).

-

6-well or 12-well cell culture plates.

-

Centrifuge.

-

SDS-PAGE electrophoresis system.

-

Western blot transfer system (wet or semi-dry).

-

Automated western blot processing system or incubation trays.

-

Chemiluminescence imaging system (e.g., Bio-Rad ChemiDoc or similar).

-

Image analysis software (e.g., ImageJ, Image Lab).

Experimental Workflow

The overall process involves culturing cells, treating them with the PROTAC degrader, harvesting protein lysates, separating proteins by size, and detecting the specific target protein (AR) and a loading control using antibodies.

Caption: Workflow for the in vitro AR degradation assay.

Detailed Step-by-Step Procedure

1. Cell Culture and Seeding: a. Culture VCaP or LNCaP cells according to standard protocols. For experiments, it is recommended to use media supplemented with charcoal-stripped FBS for at least 48 hours prior to the experiment to reduce the influence of endogenous androgens.[10][16] b. Seed 0.5 x 10⁶ (VCaP) or 0.3 x 10⁶ (LNCaP) cells per well into 6-well plates. c. Incubate at 37°C with 5% CO₂ for 24-48 hours, or until cells reach 70-80% confluency.

2. Compound Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., a 7-point dilution series from 1000 nM down to 0.1 nM). c. Include a "vehicle only" control containing the same final concentration of DMSO as the highest drug concentration (typically ≤0.1%). d. Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. e. Incubate the cells for the desired time period (a 24-hour endpoint is common for DC₅₀ determination).[5][17]

3. Cell Lysis: a. After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (containing the total protein) to a new clean tube and discard the pellet.

4. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's protocol. b. Based on the concentrations, normalize all samples by diluting them with RIPA buffer and 4x Laemmli sample buffer to a final concentration of 1x. Aim for a final loading amount of 20-30 µg of total protein per lane. c. Boil the prepared samples at 95-100°C for 5-10 minutes.

5. Western Blotting: a. Load 20-30 µg of each protein sample into the wells of an SDS-PAGE gel (e.g., 4-12% gradient gel).[5] b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (e.g., anti-AR at 1:1000 and anti-GAPDH at 1:5000) diluted in blocking buffer overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature. h. Wash the membrane again three times with TBST for 10 minutes each.

6. Signal Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation. c. Use image analysis software to perform densitometry on the bands corresponding to AR and the loading control (e.g., GAPDH). d. Data Normalization: i. For each lane, divide the AR band intensity by the loading control band intensity to get the normalized AR level. ii. Express the normalized AR level in each treated sample as a percentage of the vehicle control (% AR remaining). e. Data Visualization: Plot the % AR remaining against the log of the PROTAC concentration. Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the DC₅₀ and Dₘₐₓ values.

Mechanism Validation (Optional): To confirm that degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 1 µM epoxomicin) for 1-2 hours before adding this compound.[10] A rescue of AR degradation in the presence of the inhibitor confirms a proteasome-mediated mechanism.[10][18]

References

- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopharma.co.uk [biopharma.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Targeting androgen receptor and the variants by an orally bioavailable Proteolysis Targeting Chimeras compound in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nursingcenter.com [nursingcenter.com]

- 12. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PROTACs | DC Chemicals [dcchemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs [mdpi.com]

- 18. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells | Life Science Alliance [life-science-alliance.org]

Application Notes and Protocols: Treating Prostate Cancer Cell Lines with ARCC-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer.[1][2][3] While therapies like enzalutamide competitively inhibit AR signaling, resistance often develops through mechanisms such as AR gene amplification, mutations, or elevated androgen levels.[2][4][5] ARCC-4 is a Proteolysis Targeting Chimera (PROTAC) designed to overcome these resistance mechanisms.[2][3][6] As a heterobifunctional molecule, ARCC-4 links an enzalutamide-based ligand to a recruiter for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby targeting the AR protein for degradation rather than just inhibition.[7][8]

These notes provide a comprehensive overview of ARCC-4's mechanism, efficacy, and protocols for its application in prostate cancer cell line models. It has been demonstrated to be a potent, low-nanomolar AR degrader that is more effective than its parent compound, enzalutamide, in cellular models of castration-resistant prostate cancer (CRPC).[4][7]

Mechanism of Action

ARCC-4 operates by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[7] It forms a ternary complex between the Androgen Receptor and the VHL E3 ligase.[9][10] This proximity induces the polyubiquitination of the AR protein. The polyubiquitin chain acts as a tag, marking the AR for recognition and subsequent degradation by the 26S proteasome.[1][7] This degradation is catalytic, allowing a single ARCC-4 molecule to induce the destruction of multiple AR proteins, contributing to its high potency.[4] The mechanism is confirmed to be proteasome-dependent, as its activity is blocked by proteasome inhibitors like epoxomicin.[1][4]

Caption: ARCC-4 mediated degradation of the Androgen Receptor.

Application Notes

Potency and Efficacy

ARCC-4 demonstrates high potency in degrading the Androgen Receptor across multiple prostate cancer cell lines.[8] Its catalytic mode of action allows it to be effective at sub-stoichiometric concentrations.[4]

| Parameter | Value | Cell Lines | Reference |

| DC₅₀ | 5 nM | VCaP | [7][8][9] |

| Dₘₐₓ | >95% (~98%) | VCaP, LNCaP | [7][8][9] |

| Degradation Time | >90% degradation by 6h (at 100 nM) | VCaP, LNCaP | [1] |

| Near-complete Degradation | >98% degradation by 12h | VCaP, LNCaP | [8] |

Selectivity Profile

ARCC-4 is highly selective for the Androgen Receptor. At concentrations effective for AR degradation, it does not significantly impact the levels of other steroid hormone receptors.[9][10]

| Receptor | Effect of ARCC-4 Treatment | Cell Line | Reference |

| Glucocorticoid Receptor (GR) | No significant degradation | T47D | [1][8] |

| Estrogen Receptor (ER) | No significant degradation | T47D | [1][8] |

| Progesterone Receptor (PR-A/B) | No significant degradation | T47D | [1][9][10] |

Efficacy Against Drug-Resistant AR Mutants

A key advantage of ARCC-4 is its ability to degrade clinically relevant AR mutants associated with resistance to antiandrogen therapies like enzalutamide.[3][4][7]

| AR Mutant | ARCC-4 Degradation Efficacy | Associated Resistance | Reference |

| F876L | Effective | Enzalutamide Resistance | [5][7] |

| T877A | Effective | Antiandrogen Resistance | [5][7] |

| L702H | Effective | Antiandrogen Resistance | [7] |

| H874Y | Effective | Antiandrogen Resistance | [7] |

| M896V | Effective | Antiandrogen Resistance | [5][7] |

| AR Splice Variant 7 (AR-V7) | Effective | Enzalutamide Resistance | [5] |

Performance in High-Androgen Environments

ARCC-4 maintains its anti-proliferative and degradation activity even in the presence of high concentrations of androgens, a condition that mimics the tumor microenvironment and often leads to resistance to competitive inhibitors.[4][7] In contrast, enzalutamide's efficacy is diminished in high-androgen conditions.[4]

Experimental Protocols

Caption: General workflow for evaluating ARCC-4 in vitro.

Protocol 1: AR Degradation via Western Blot

This protocol assesses the dose- and time-dependent degradation of AR in prostate cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1).[1]

-

Appropriate cell culture media (e.g., RPMI-1640) with charcoal-stripped serum (CSS).[1]

-

ARCC-4 (stock solution in DMSO).

-

RIPA buffer with protease and phosphatase inhibitors.

-

Primary antibodies: anti-AR, anti-Tubulin or anti-GAPDH (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

Procedure:

-

Cell Seeding: Seed 1-2 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.

-

Treatment:

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize bands using a chemiluminescence substrate and imaging system. Quantify band intensity relative to the loading control.

Protocol 2: Cell Proliferation Assay

This protocol measures the effect of ARCC-4 on the proliferation of prostate cancer cells.

Materials:

-

Prostate cancer cell lines.

-

96-well clear-bottom plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or MTT).

Procedure:

-